molecular formula C10H10Cl2N2OS B13797880 2-Oxazoline, 2-amino-5-((3,4-dichlorophenyl)thiomethyl)- CAS No. 50510-12-8

2-Oxazoline, 2-amino-5-((3,4-dichlorophenyl)thiomethyl)-

Cat. No.: B13797880
CAS No.: 50510-12-8
M. Wt: 277.17 g/mol
InChI Key: KOKSXPBEMRYMNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-5-[(3,4-dichlorophenyl)thiomethyl]-2-oxazoline is a heterocyclic organic compound with the molecular formula C10H10Cl2N2OS This compound is characterized by the presence of an oxazoline ring, which is a five-membered ring containing both nitrogen and oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-[(3,4-dichlorophenyl)thiomethyl]-2-oxazoline typically involves the reaction of 3,4-dichlorobenzyl chloride with thiourea to form the corresponding thiourea derivative. This intermediate is then cyclized under basic conditions to yield the desired oxazoline compound. The reaction conditions often include the use of solvents such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-[(3,4-dichlorophenyl)thiomethyl]-2-oxazoline can undergo various chemical reactions, including:

    Oxidation: The thiomethyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the oxazoline ring or the dichlorophenyl group.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Conditions typically involve the use of alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Modified oxazoline derivatives.

    Substitution: Various substituted amino derivatives.

Scientific Research Applications

2-Amino-5-[(3,4-dichlorophenyl)thiomethyl]-2-oxazoline has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Amino-5-[(3,4-dichlorophenyl)thiomethyl]-2-oxazoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-5-chlorobenzophenone: A substituted benzophenone with similar structural features.

    2-Amino-3,5-dichloropyridine: A dichloropyridine derivative with comparable reactivity.

    2-Amino-2’,5-dichlorobenzophenone: Another dichlorobenzophenone derivative with similar applications.

Uniqueness

2-Amino-5-[(3,4-dichlorophenyl)thiomethyl]-2-oxazoline is unique due to its oxazoline ring and thiomethyl group, which confer distinct chemical and biological properties

Properties

CAS No.

50510-12-8

Molecular Formula

C10H10Cl2N2OS

Molecular Weight

277.17 g/mol

IUPAC Name

5-[(3,4-dichlorophenyl)sulfanylmethyl]-4,5-dihydro-1,3-oxazol-2-amine

InChI

InChI=1S/C10H10Cl2N2OS/c11-8-2-1-7(3-9(8)12)16-5-6-4-14-10(13)15-6/h1-3,6H,4-5H2,(H2,13,14)

InChI Key

KOKSXPBEMRYMNU-UHFFFAOYSA-N

Canonical SMILES

C1C(OC(=N1)N)CSC2=CC(=C(C=C2)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.